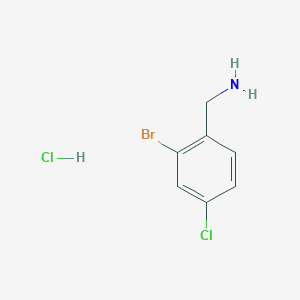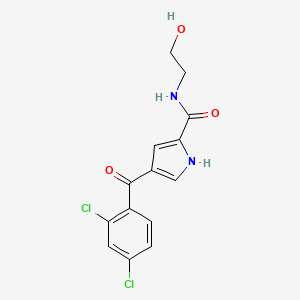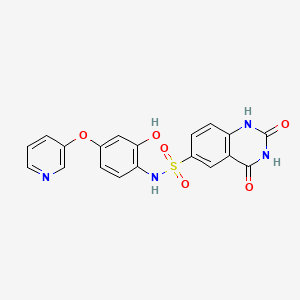
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile, also known as FMN-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMN-1 belongs to the class of propenonitrile compounds, which have been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile in lab experiments is its potent anticancer activity against various cancer cell lines. This compound also exhibits good solubility in water, which makes it easy to use in cell culture experiments. However, this compound has a relatively low yield in its synthesis method, which can limit its availability for use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile. One potential direction is the optimization of its synthesis method to improve its yield and scalability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as diabetes and inflammation. Further studies are also needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. In conclusion, this compound is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile involves a multi-step process, which includes the condensation of 4-formyl-2-methoxyphenol and 3-nitrobenzaldehyde in the presence of a base to form the intermediate product. The intermediate product is then subjected to a Knoevenagel reaction with malononitrile to yield this compound. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to inhibit tumor growth in animal models of breast and prostate cancer.
Propriétés
IUPAC Name |
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-17-9-12(11-20)5-6-16(17)24-15(7-8-18)13-3-2-4-14(10-13)19(21)22/h2-7,9-11H,1H3/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKRMLKYCXUNFK-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=CC#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)O/C(=C/C#N)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)


![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)


![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)

